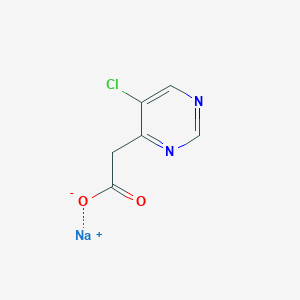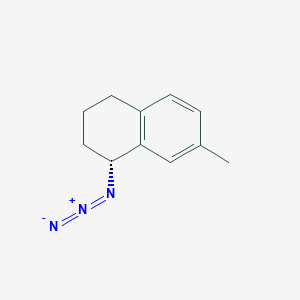
N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine
Overview
Description
N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine is a chemical compound with a unique structure that has garnered interest in scientific research. Its molecular framework consists of a cyclopropyl group attached to a cyclopropane ring, which is further substituted with a 1-methylpyrazol-4-yl group. This compound is known for its diverse applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine typically involves multiple steps, starting with the preparation of the cyclopropylamine and 1-methylpyrazole derivatives. One common synthetic route includes the following steps:
Cyclopropylamine Synthesis: : Cyclopropylamine can be synthesized through the reaction of cyclopropane with ammonia under high pressure and temperature.
1-Methylpyrazole Synthesis: : 1-Methylpyrazole can be prepared by the reaction of hydrazine with acetylacetone in the presence of a catalyst.
Coupling Reaction: : The cyclopropylamine and 1-methylpyrazole are then coupled using a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Purification: : The final product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve scaling up these reactions and optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: : Nucleophilic substitution reactions can occur at the cyclopropyl or pyrazole rings, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions are typically derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: : The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: : It serves as a tool in biological studies to investigate enzyme mechanisms and protein interactions.
Medicine: : The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: : It is utilized in the production of advanced materials and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism by which N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine can be compared with other similar compounds, such as:
N-cyclopropyl-2-(1-methylimidazol-4-yl)cyclopropan-1-amine: : This compound has a similar structure but with an imidazole ring instead of a pyrazole ring.
N-cyclopropyl-2-(1-ethylpyrazol-4-yl)cyclopropan-1-amine: : This compound differs by having an ethyl group instead of a methyl group on the pyrazole ring.
N-cyclopropyl-2-(1-methylpyrazol-3-yl)cyclopropan-1-amine: : This compound has a different position of the methyl group on the pyrazole ring.
These compounds share structural similarities but exhibit different chemical and biological properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-13-6-7(5-11-13)9-4-10(9)12-8-2-3-8/h5-6,8-10,12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRASZGSQKORZMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC2NC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


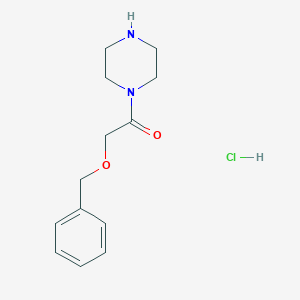

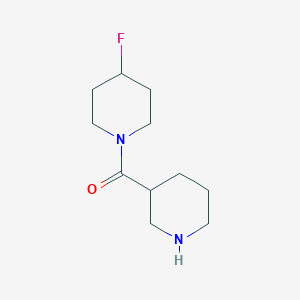

![(1S,2S)-2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol](/img/structure/B1413422.png)

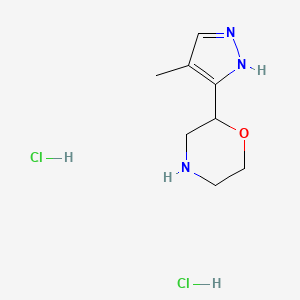
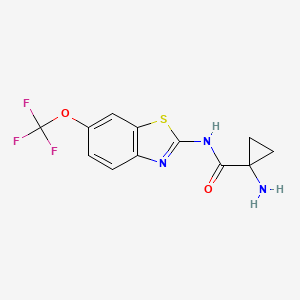

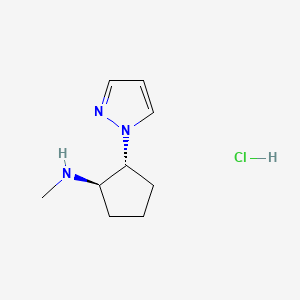
![(2S)-2-[(5-bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride](/img/structure/B1413434.png)
